The compound 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is a synthetic organic molecule characterized by its unique structure, which includes a pyrazine ring substituted with an amino group, a chloro group, and a nitro group. This compound features a diethanolamine moiety, which contributes to its potential solubility and reactivity. The molecular formula for this compound is , and it has a molar mass of approximately 273.7 g/mol.
The chemical reactivity of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol can be attributed to the presence of functional groups such as the amino and nitro groups. Typical reactions may include:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science.
The synthesis of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol typically involves multi-step organic synthesis techniques:
The potential applications of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol include:
Interaction studies involving 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol could focus on:
Several compounds share structural similarities with 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol, including:
The uniqueness of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol lies in its combination of multiple functional groups (amino, chloro, nitro) on a pyrazine scaffold linked through a diethanolamine structure. This combination may offer distinct reactivity profiles and biological activities not present in similar compounds.